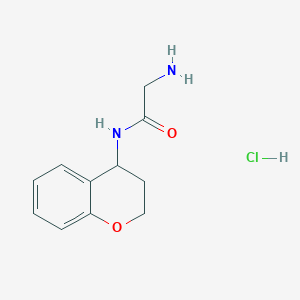
2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride
Overview
Description
2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a benzopyran ring, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes.
Mode of Action
It’s worth noting that compounds interacting with 5-ht1a and 5-ht7 receptors typically work by modulating the activity of these receptors, thereby influencing the serotonin system .
Biochemical Pathways
Given its potential interaction with 5-ht1a and 5-ht7 receptors, it can be inferred that it may influence theserotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, sleep, and cognition.
Result of Action
Modulation of 5-ht1a and 5-ht7 receptors typically results in changes in neuronal excitability and neurotransmission, potentially influencing behavior and physiological processes .
Biochemical Analysis
Biochemical Properties
2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotoninergic receptors, particularly 5-HT1A and 5-HT7 receptors . These interactions are crucial as they can influence neurotransmission and other cellular processes. The nature of these interactions involves binding to the receptor sites, which can modulate the activity of these receptors and affect downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have neuroprotective effects in primary cultured rat cortical cells by inhibiting excitotoxic neuronal cell damage and reducing oxidative stress . This indicates its potential in protecting neurons from damage and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as serotoninergic receptors, and modulates their activity. This binding can lead to the inhibition or activation of these receptors, resulting in changes in gene expression and cellular responses . Additionally, it has been observed to enhance the phosphorylation of ERK1/2 and CREB, which are critical for its neuroprotective effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to maintain its stability under various conditions, and its effects on cellular function can be sustained over time. Long-term studies have shown that it can continue to provide neuroprotective effects and reduce oxidative stress in neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, it can effectively modulate receptor activity and provide neuroprotective effects without significant adverse effects . At higher dosages, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cells. Understanding these pathways is essential for determining how the compound is processed within the body and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes. This distribution can affect its localization and accumulation within different cellular compartments, influencing its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and optimize its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Acetamide Formation: The acetamide moiety is introduced by reacting the amino compound with acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the acetamide moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: It is investigated for its interactions with various biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(chroman-4-yl)acetamide: Similar structure but lacks the hydrochloride salt form.
4-amino-2H-chromen-2-one: Contains a chromenone ring instead of a benzopyran ring.
2-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide: Similar structure with a carboxamide group instead of an acetamide group.
Uniqueness
2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and stability
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-N-(3,4-dihydro-2H-chromen-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-7-11(14)13-9-5-6-15-10-4-2-1-3-8(9)10;/h1-4,9H,5-7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQZMQJIMBWUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


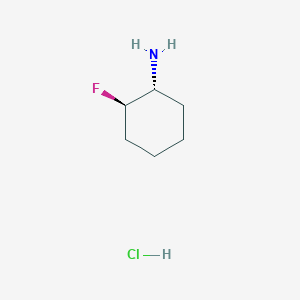
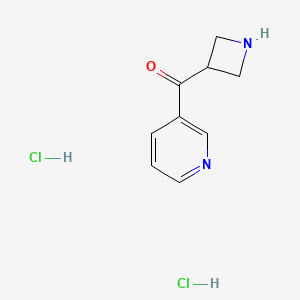
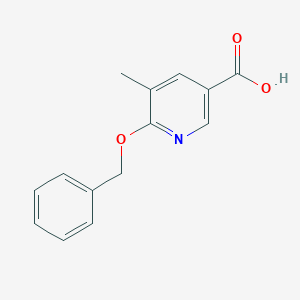


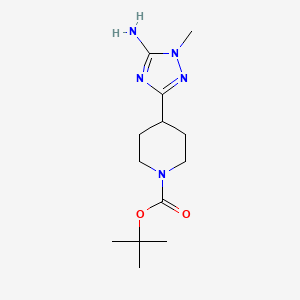

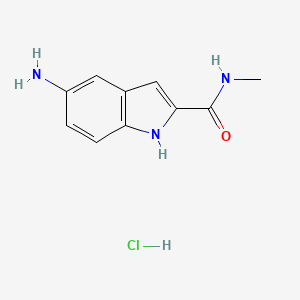
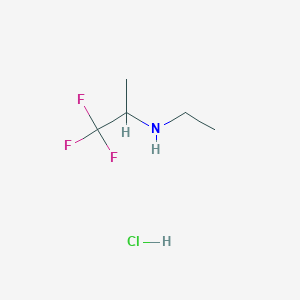

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)


![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
